Isoaminile

Antitussive Clinical Trial Cough Suppression

Isoaminile (CAS 77-51-0) is a synthetic, non-opioid, centrally acting antitussive agent historically marketed under the trade name Peracon. It belongs to the phenylpropane class and is structurally related to methadone, yet it lacks opioid receptor agonism.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 77-51-0
Cat. No. B1672210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaminile
CAS77-51-0
Synonymsisoaminile
isoaminile citrate
Peracon
Perogan
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1
InChIInChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3
InChIKeyWFLSCFISQHLEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoaminile (CAS 77-51-0): A Dual-Anticholinergic, Non-Opioid Centrally Acting Antitussive for Informed Procurement


Isoaminile (CAS 77-51-0) is a synthetic, non-opioid, centrally acting antitussive agent historically marketed under the trade name Peracon [1]. It belongs to the phenylpropane class and is structurally related to methadone, yet it lacks opioid receptor agonism [2]. Its therapeutic dose is 40–80 mg of the cyclamate salt, up to five times daily [3]. Unlike first-line antitussives such as codeine and dextromethorphan, isoaminile possesses a unique dual anticholinergic profile—acting as both an antimuscarinic and antinicotinic agent [4][5]—while additionally exhibiting local anesthetic and bronchial smooth muscle relaxant properties [6]. These distinguishing characteristics make isoaminile a niche candidate for scientific investigation and specialized therapeutic applications where opioid avoidance and polypharmacology are prioritized.

Why Isoaminile (CAS 77-51-0) Cannot Be Replaced by Codeine, Dextromethorphan, or Chlophedianol in Specialized Applications


Centrally acting antitussives share the common goal of cough suppression but differ radically in their receptor pharmacology, safety profiles, and abuse liability. Codeine, a mu-opioid receptor agonist, suppresses cough but carries well-documented risks of respiratory depression, physical dependence, and constipation [1]. Dextromethorphan, while non-opioid, acts as an NMDA antagonist and sigma-1 receptor agonist, producing dissociative effects at supratherapeutic doses and contributing to its abuse potential [2]. In contrast, isoaminile achieves antitussive efficacy comparable to both agents [3] yet diverges critically: it lacks opioid receptor activity, produces no respiratory depression in animal models, and demonstrates a dual anticholinergic mechanism—antimuscarinic and antinicotinic—not shared by codeine or dextromethorphan [4][5]. Direct substitution with these common alternatives therefore fails to replicate isoaminile's unique polypharmacology, making it irreplaceable for research models requiring combined central antitussive, anticholinergic, and local anesthetic activities without opioidergic adverse effects.

Quantitative Differentiation Evidence for Isoaminile (CAS 77-51-0) Against Key Antitussive Comparators


Equivalent Antitussive Efficacy to Chlophedianol with Longer Duration of Action in a Double-Blind Randomized Trial

In a direct head-to-head double-blind randomized interpatient study involving 60 patients with cough associated with chest diseases, isoaminile citrate (40 mg, three times daily) demonstrated antitussive efficacy equivalent to chlophedianol hydrochloride (20 mg, three times daily), as assessed by 3-hour and 24-hour cough counts [1]. In experimentally induced cough in 12 healthy subjects, a single 40 mg dose of isoaminile matched the efficacy of 20 mg chlophedianol but exhibited a somewhat longer duration of action [1]. Side effects were few, mild, and required no dose reduction or withdrawal in any patient, indicating comparable tolerability [1].

Antitussive Clinical Trial Cough Suppression

Antitussive Efficacy Equivalent to Codeine Without Respiratory Depression in Animal Models

In animal experiments, isoaminile citrate demonstrated antitussive efficacy equivalent to codeine but, critically, was entirely devoid of respiratory depressant effects—a hallmark adverse effect of opioid antitussives [1]. This finding, originally reported by Krause (1958) and Kuroda et al. (1971), establishes a key safety differentiation: isoaminile achieves codeine-level cough suppression without compromising respiratory drive, a parameter of high relevance in patients with impaired pulmonary function or in preclinical models where respiratory depression confounds experimental outcomes [1].

Antitussive Respiratory Safety Preclinical

Absence of Physical Dependence Liability Contrasts with Codeine and Opioid Antitussives

A dedicated physical dependence study using an original experimental technique demonstrated that isoaminile does not induce physical dependence, with only slight cyanide release observed in vivo at high doses [1]. This stands in direct contrast to codeine, a Schedule II controlled substance with well-established physical dependence liability mediated by mu-opioid receptor agonism [2]. Although cases of compulsive intravenous abuse of isoaminile have been reported, the absence of a physical dependence syndrome differentiates it from opioid-based antitussives and positions it as a lower-regulatory-burden alternative for jurisdictions and research protocols where controlled substance restrictions apply [1].

Abuse Liability Physical Dependence Drug Safety

Unique Dual Anticholinergic Activity (Antimuscarinic + Antinicotinic) Absent from Codeine and Dextromethorphan

Isoaminile is a demonstrated inhibitor of both muscarinic and nicotinic ganglionic receptors, a dual anticholinergic property not shared by codeine (pure opioid agonist) or dextromethorphan (NMDA antagonist and sigma-1 agonist) [1][2][3]. This polypharmacology confers additional therapeutic dimensions—reduction of cholinergic-mediated bronchoconstriction and glandular hypersecretion—that are absent from mono-mechanistic antitussives. While specific receptor affinity constants (Ki or IC₅₀) for isoaminile at muscarinic subtypes are not available in the published literature, the functional inhibition of both receptor classes has been experimentally confirmed [1].

Anticholinergic Muscarinic Nicotinic Polypharmacology

Local Anesthetic and Bronchial Smooth Muscle Relaxant Activity Provides Dual Peripheral Mechanisms

In addition to its central antitussive action, isoaminile exhibits local anesthetic activity and weak spasmolytic (bronchial smooth muscle relaxant) effects, as documented in early pharmacological evaluations by Graham (1962) [1]. While codeine also possesses some local anesthetic activity, isoaminile's combined central antitussive, anticholinergic, and peripheral smooth muscle relaxant profile creates a broader mechanistic base that may contribute to cough suppression via multiple complementary pathways—a feature not systematically characterized for chlophedianol or dextromethorphan [1][2]. Direct quantitative comparison of local anesthetic potency between isoaminile and codeine is not available in published literature.

Local Anesthetic Bronchodilation Smooth Muscle

High-Value Research and Procurement Application Scenarios for Isoaminile (CAS 77-51-0)


Preclinical Cough Models Requiring Opioid-Sparing Antitussive Efficacy Without Respiratory Depression

In rodent or large-animal models of acute and chronic cough where codeine is the standard positive control, isoaminile provides equivalent antitussive efficacy while eliminating the confounding variable of opioid-induced respiratory depression [1]. This is particularly valuable in models of respiratory disease (e.g., COPD, pulmonary fibrosis) where respiratory drive must be preserved to avoid experimental artifact.

Pharmacological Dissection of Cholinergic Contributions to Cough Reflex Pathways

Isoaminile's dual antimuscarinic and antinicotinic activity, confirmed in ganglionic receptor assays, makes it a useful tool compound for investigating the role of cholinergic neurotransmission in cough reflex arcs [2]. Unlike codeine or dextromethorphan, which lack anticholinergic properties, isoaminile can simultaneously suppress cough centrally and modulate peripheral cholinergic tone in airway smooth muscle and submucosal glands.

Controlled Substance Avoidance in Institutional or Multi-Site Clinical Research

For multi-center clinical studies or institutional procurement where Schedule II controlled substance storage, tracking, and compliance impose significant logistical and financial burdens, isoaminile's lack of physical dependence liability—experimentally confirmed in dedicated dependence studies—offers a regulatory pathway advantage [3]. This is especially relevant in jurisdictions with stringent opioid control regulations.

Comparative Antitussive Polypharmacology Studies Against Chlophedianol

The existing double-blind randomized clinical trial demonstrating equivalent efficacy to chlophedianol, with a trend toward longer duration of action for isoaminile, provides a validated benchmark for designing comparative pharmacology studies [1]. Researchers can use this established equivalence as a reference point to explore additional endpoints such as bronchomotor tone, expectoration parameters, and patient-reported outcomes where isoaminile's polypharmacology may confer differential benefits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoaminile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.